N'-(6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide
Description
“N'-(6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide” is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 6-amino group, a 2-hydroxyethyl substituent at position 1, and a furan-2-carbohydrazide moiety at the N'-position. The pyrazolo[3,4-d]pyrimidine core is a bicyclic heteroaromatic system known for its versatility in medicinal chemistry, particularly in kinase inhibition and adenosine receptor antagonism . The 2-hydroxyethyl group enhances solubility, while the carbohydrazide-linked furan may contribute to hydrogen bonding and target affinity .
Properties
IUPAC Name |
N'-[6-amino-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N7O3/c13-12-15-9(17-18-11(21)8-2-1-5-22-8)7-6-14-19(3-4-20)10(7)16-12/h1-2,5-6,20H,3-4H2,(H,18,21)(H3,13,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESLYADTBJIPJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NNC2=C3C=NN(C3=NC(=N2)N)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of the furan ring and the hydrazide moiety further enhances its potential as a bioactive agent.
Structural Formula
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. For instance, compounds related to this compound have shown promising results in inhibiting tumor cell proliferation.
Case Study: Antitumor Activity
In a study by Xia et al., various pyrazole derivatives were synthesized and screened for antitumor activity. One derivative exhibited an IC50 value of 49.85 μM against cancer cell lines, indicating substantial growth inhibition .
Table 1: Antitumor Activity of Related Compounds
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound A | 49.85 | A549 |
| Compound B | 0.95 | NCI-H460 |
| Compound C | 25 | CDK2 Inhibition |
Antiviral Activity
The antiviral potential of pyrazolo[3,4-d]pyrimidine derivatives has also been explored. Research indicates that modifications in the structure can enhance their efficacy against viral infections.
Case Study: Antiviral Screening
A comprehensive overview of N-heterocycles highlighted their antiviral activity against various strains. Compounds with specific substitutions showed enhanced inhibitory effects on viral replication .
Table 2: Antiviral Activity of Pyrazolo Derivatives
| Compound | EC50 (μM) | Virus Target |
|---|---|---|
| Compound D | 0.20 | HIV |
| Compound E | 0.35 | Influenza |
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : Many pyrazole derivatives inhibit specific kinases involved in cancer cell proliferation.
- Induction of Apoptosis : Certain compounds induce apoptosis in tumor cells, contributing to their anticancer effects.
Toxicity and Safety Profile
While the biological activities are promising, it is crucial to evaluate the toxicity and safety profile of these compounds. Preliminary studies suggest that some derivatives exhibit acceptable safety margins; however, further toxicological evaluations are necessary to confirm these findings.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound’s structural analogs share the pyrazolo[3,4-d]pyrimidine core but differ in substituents, which influence physicochemical properties and biological activity. Below is a detailed comparison:
Key Findings:
Substituent Effects on Solubility: The 2-hydroxyethyl group in the target compound improves aqueous solubility compared to nitrobenzyl (3a, ) or aryl-chromenone (Example 53, ) derivatives. Nitro groups (e.g., in 13a and 3a) reduce solubility but enhance thermal stability .
Biological Activity: Adenosine Receptor Antagonism: Compounds like 3a show dual A2A/A1 receptor antagonism, suggesting the pyrazolo[3,4-d]pyrimidine core is critical for this activity. The target compound’s carbohydrazide may modulate selectivity . Kinase Inhibition: The furan-2-ylmethylamine analog (CAS 2296-08-4) demonstrates kinase inhibitory activity, but the carbohydrazide in the target compound could broaden its target profile .
Synthetic Routes: The target compound’s synthesis likely involves formamide-mediated cyclization (similar to ) followed by carbohydrazide coupling. By contrast, Example 53 uses Suzuki-Miyaura cross-coupling for chromenone incorporation .
Thermal Stability :
- Melting points (mp) vary widely: nitro-substituted analogs (13a, mp >340°C) exhibit higher stability than furan-carbohydrazide derivatives (e.g., Example 53, mp 175–178°C) .
Research Implications and Limitations
- Strengths : The target compound’s hydroxyethyl and carbohydrazide groups balance solubility and target engagement, making it a promising candidate for further optimization.
- Gaps: Limited direct data on the target compound’s receptor binding or pharmacokinetics necessitates comparative studies with analogs like 3a and CAS 2296-08-4 .
Q & A
Q. Critical factors :
- Solvent choice : DMF enhances solubility of intermediates but may require careful purification to avoid byproducts .
- Temperature : Substitution reactions at 0–25°C minimize side reactions .
- Yield optimization : Reported yields for similar pyrazolo[3,4-d]pyrimidine derivatives range from 50–70% under optimized conditions .
How can structural characterization of this compound be performed to confirm regiochemistry and purity?
Basic Question
A combination of spectroscopic and chromatographic methods is essential:
- 1H/13C NMR : Key signals include:
- HRMS : Confirm molecular formula (e.g., C₁₃H₁₅N₇O₃).
- HPLC : Purity >95% using C18 columns with acetonitrile/water gradients .
Advanced tip : X-ray crystallography can resolve ambiguities in regiochemistry, as demonstrated for analogous pyrazolo[3,4-d]pyrimidine derivatives .
What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in adenosine receptor antagonism?
Advanced Question
The pyrazolo[3,4-d]pyrimidine scaffold is known to target adenosine receptors (A2A/A1). To optimize SAR:
Substitution patterns :
- The 2-hydroxyethyl group enhances solubility and receptor binding affinity compared to bulkier substituents .
- Furan-2-carbohydrazide may contribute to π-π stacking with receptor residues .
Functional assays :
- Use radioligand displacement assays (e.g., [³H]ZM241385 for A2A) to measure IC₅₀ values.
- Compare with reference antagonists like SCH58261 .
Data interpretation : Contradictions in activity data (e.g., low A1 affinity despite structural similarity to dual antagonists) may arise from steric hindrance or electronic effects .
How can conflicting solubility and stability data for this compound be resolved during formulation studies?
Advanced Question
Conflicting data often arise from:
- pH-dependent solubility : The compound may exhibit poor aqueous solubility at neutral pH but improved solubility in acidic buffers (e.g., pH 4.0 acetate buffer) .
- Degradation pathways : Hydrolysis of the hydrazide moiety under high humidity or elevated temperatures can reduce stability. Use accelerated stability testing (40°C/75% RH) with HPLC monitoring .
- Formulation solutions :
- Lyophilization with cyclodextrin derivatives to enhance stability .
- Use of non-aqueous solvents (e.g., PEG 400) for in vivo studies .
What computational methods are suitable for predicting the binding mode of this compound to adenosine receptors?
Advanced Question
Molecular docking : Use AutoDock Vina or Schrödinger Glide with A2A/A1 crystal structures (PDB: 3REY, 4UHR). Key interactions include:
- Hydrogen bonding between the 6-amino group and Glu169 (A2A) .
- Hydrophobic interactions of the furan ring with Phe168 .
MD simulations : Assess binding stability over 100 ns trajectories (AMBER or GROMACS).
Free energy calculations : MM-GBSA to compare binding affinities of derivatives .
How can synthetic byproducts be identified and minimized during scale-up?
Advanced Question
- Byproduct analysis : LC-MS and 2D NMR (e.g., HSQC) to detect chlorinated impurities from incomplete substitution .
- Process optimization :
- Replace DMF with less toxic solvents (e.g., acetonitrile) for large-scale reactions .
- Use continuous flow reactors to improve mixing and reduce reaction times .
- Case study : A similar pyrazolo[3,4-d]pyrimidine derivative achieved 85% purity after recrystallization from ethanol/water, with <2% byproducts .
What are the key challenges in validating this compound as a lead candidate for Parkinson’s disease?
Advanced Question
- Selectivity : Off-target effects on A2B/A3 receptors require profiling using panels of adenosine receptor subtypes .
- BBB permeability : LogP <2.5 is ideal; introduce fluorine substituents to improve lipophilicity without compromising solubility .
- In vivo efficacy : Use 6-OHDA-lesioned rodent models to assess motor function improvement and compare to existing A2A antagonists (e.g., istradefylline) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
